Cas no 82851-52-3 (pingpeimine B)
pingpeimine B Chemical and Physical Properties
Names and Identifiers
-
- pingpeimine B
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,12,14,16,20-hexol deriv.
- Pingbeimine B
- (3beta,5alpha,6alpha,16beta,17beta)-Cevane-3,6,12,14,16,20-hexol
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,12,14,16,20-hexol deriv. (ZCI)
- 82851-52-3
- DTXSID701002961
- 5,17,22-Cevanine-3,6,12,14,16,20-hexol
- (2S,6S,9S,10S,11S,12S,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol
- Cevane-3,6,12,14,16,20-hexol, (3beta,5alpha,6alpha,16beta,17beta)-
- Cevane-3,6,12,14,16,20-hexol
-
- Inchi: 1S/C27H45NO6/c1-14-4-5-22-25(3,32)23-19(13-28(22)12-14)26(33)10-18-16(27(26,34)11-21(23)31)9-20(30)17-8-15(29)6-7-24(17,18)2/h14-23,29-34H,4-13H2,1-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22-,23-,24-,25+,26+,27+/m0/s1
- InChI Key: HMUQUHYFVPYNMA-KASKZFMDSA-N
- SMILES: O[C@]12[C@@H]3CN4C[C@@H](C)CC[C@H]4[C@]([C@@H]3[C@@H](O)C[C@]1([C@@H]1C[C@H](O)[C@H]3C[C@H](CC[C@]3(C)[C@H]1C2)O)O)(O)C
Computed Properties
- Exact Mass: 479.32500
- Monoisotopic Mass: 479.32468816 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 0
- Complexity: 842
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 14
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 479.6
- XLogP3: 0.7
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.053 g/l) (25 º C),
- PSA: 124.62000
- LogP: 0.81660
pingpeimine B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P468220-1mg |
Pingpeimine B |
82851-52-3 | 1mg |
$362.00 | 2023-05-17 | ||
| TRC | P468220-2.5mg |
Pingpeimine B |
82851-52-3 | 2.5mg |
$798.00 | 2023-05-17 | ||
| TRC | P468220-5mg |
Pingpeimine B |
82851-52-3 | 5mg |
$1527.00 | 2023-05-17 | ||
| TRC | P468220-10mg |
Pingpeimine B |
82851-52-3 | 10mg |
$2870.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2351-1 mg |
Pingpeimine B |
82851-52-3 | 1mg |
¥8033.00 | 2022-04-26 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3078-5mg |
pingpeimine B |
82851-52-3 | ≥98% | 5mg |
¥10000元 | 2023-09-15 | |
| TargetMol Chemicals | TN2351-1 mg |
Pingpeimine B |
82851-52-3 | 98% | 1mg |
¥ 8,033 | 2023-07-10 | |
| TargetMol Chemicals | TN2351-1mg |
Pingpeimine B |
82851-52-3 | 1mg |
¥ 8033 | 2024-07-19 |
pingpeimine B Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
Additional information on pingpeimine B
Recent Advances in the Study of Pingpeimine B (CAS: 82851-52-3): A Promising Bioactive Compound in Chemical Biology and Medicine
Pingpeimine B (CAS: 82851-52-3), a steroidal alkaloid derived from the genus Fritillaria, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on pingpeimine B, focusing on its chemical structure, biological activities, and potential therapeutic applications. The compound's unique molecular framework, characterized by a cevanine-type skeleton, positions it as a promising candidate for drug development in areas such as anti-inflammatory, anti-cancer, and neuroprotective therapies.
Recent studies have elucidated the molecular mechanisms underlying pingpeimine B's bioactivity. A 2023 publication in the Journal of Natural Products demonstrated its potent anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways, with IC50 values ranging from 2.1 to 5.8 μM in macrophage models. Structural-activity relationship (SAR) analyses highlight the critical role of the C-3 hydroxyl group and D-ring unsaturation in mediating these effects, providing valuable insights for future analog design.
In oncology research, pingpeimine B has shown remarkable anti-proliferative activity against various cancer cell lines. A multi-center study published in Cancer Letters (2024) reported selective cytotoxicity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cells, with induction of apoptosis via mitochondrial dysfunction and ROS generation. Notably, the compound exhibited synergistic effects with conventional chemotherapeutics like cisplatin, suggesting potential for combination therapies. Pharmacokinetic studies in rodent models indicate moderate oral bioavailability (32.7%) and favorable tissue distribution profiles.
Emerging evidence also points to pingpeimine B's neuroprotective potential. Research in ACS Chemical Neuroscience (2023) demonstrated its ability to cross the blood-brain barrier and attenuate neuroinflammation in Alzheimer's disease models through modulation of microglial activation. These findings, coupled with its low acute toxicity profile (LD50 > 500 mg/kg in mice), position pingpeimine B as a compelling lead compound for CNS drug development.
Despite these advances, challenges remain in the clinical translation of pingpeimine B. Current research efforts are focused on improving its solubility and metabolic stability through structural modifications. Several semi-synthetic derivatives have shown enhanced pharmacokinetic properties while retaining biological activity. The compound's unique chemical signature (confirmed by LC-MS and NMR spectroscopy) and growing therapeutic potential underscore the importance of continued investigation into this promising natural product.
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